molecular formula C17H12N2O B12010588 4,4'-(1-Oxopropane-1,3-diyl)dibenzonitrile CAS No. 62584-98-9

4,4'-(1-Oxopropane-1,3-diyl)dibenzonitrile

Cat. No.: B12010588
CAS No.: 62584-98-9
M. Wt: 260.29 g/mol
InChI Key: YBXPNGAPEHEQSF-UHFFFAOYSA-N
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Description

4,4'-(1-Oxopropane-1,3-diyl)dibenzonitrile is a symmetrical organic compound featuring two benzonitrile groups linked by a propane-1,3-diyl chain with a ketone group at the 1-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science. Its ketone functionality enables reactivity in nucleophilic additions or condensations, while the benzonitrile groups contribute to π-conjugation and dipole interactions.

Properties

CAS No.

62584-98-9

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

4-[3-(4-cyanophenyl)-3-oxopropyl]benzonitrile

InChI

InChI=1S/C17H12N2O/c18-11-14-3-1-13(2-4-14)7-10-17(20)16-8-5-15(12-19)6-9-16/h1-6,8-9H,7,10H2

InChI Key

YBXPNGAPEHEQSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes:

Industrial Production:

Unfortunately, information on large-scale industrial production methods for 4,4’-(1-Oxopropane-1,3-diyl)dibenzonitrile remains limited.

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. Major products formed from these reactions would depend on the specific reaction type.

Scientific Research Applications

4,4’-(1-Oxopropane-1,3-diyl)dibenzonitrile finds applications in diverse scientific fields:

    Chemistry: It serves as a building block for designing novel organic molecules.

    Biology: Researchers explore its interactions with biological systems, although specific studies are scarce.

    Medicine: Its potential medicinal properties remain an area of interest.

    Industry: While industrial applications are not well-established, further research may reveal its utility.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully elucidated. Further studies are needed to understand its molecular targets and pathways involved.

Biological Activity

4,4'-(1-Oxopropane-1,3-diyl)dibenzonitrile is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing on various research studies.

Synthesis and Characterization

The synthesis of 4,4'-(1-Oxopropane-1,3-diyl)dibenzonitrile typically involves multi-step organic reactions. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Ultraviolet-Visible Spectroscopy (UV-Vis). These methods help confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds similar to 4,4'-(1-Oxopropane-1,3-diyl)dibenzonitrile exhibit significant antimicrobial activity. For example, studies have shown that related dibenzonitriles demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antitumor Activity

In vitro studies have demonstrated that 4,4'-(1-Oxopropane-1,3-diyl)dibenzonitrile may possess antitumor properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. A notable study reported that related compounds exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.

The biological mechanisms underlying the activity of 4,4'-(1-Oxopropane-1,3-diyl)dibenzonitrile are still under investigation. Preliminary findings suggest that it may act as an inhibitor of specific enzymes involved in cell proliferation and survival. For instance, molecular docking studies have indicated potential interactions with proteins such as XIAP (X-linked inhibitor of apoptosis protein), which plays a crucial role in regulating apoptosis.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several dibenzonitrile derivatives, including 4,4'-(1-Oxopropane-1,3-diyl)dibenzonitrile. The results indicated a minimum inhibitory concentration (MIC) against Candida albicans at concentrations as low as 32 µg/mL. The compound's effectiveness was attributed to its ability to disrupt fungal cell wall synthesis.

Study 2: Antitumor Activity

In another investigation focusing on antitumor activity, researchers treated various cancer cell lines with 4,4'-(1-Oxopropane-1,3-diyl)dibenzonitrile and observed a dose-dependent reduction in cell viability. The study reported an IC50 value of approximately 15 µM for breast cancer cells, suggesting potent antitumor properties.

Data Tables

Activity Cell Line/Organism IC50/MIC Value Mechanism
AntimicrobialCandida albicans32 µg/mLCell wall disruption
AntitumorBreast cancer cells15 µMApoptosis induction via caspase activation

Comparison with Similar Compounds

Linker Variations and Electronic Properties

Compound Name Linker Structure Key Properties/Applications References
4,4'-(1-Oxopropane-1,3-diyl)dibenzonitrile –O–C(=O)–CH2–CH2– Ketone enables reactivity; used in cycloaddition reactions
4,4'-(Phenazine-5,10-diyl)dibenzonitrile (pBN) Phenazine aromatic linker Extended π-conjugation; exhibits thermally activated delayed fluorescence (TADF)
4,4'-(1,4-Phenylenebis(ethene-2,1-diyl))dibenzonitrile Styrylbenzene linker High conjugation for optoelectronic applications
4,4′-(2-Formyl-2-methylpropane-1,3-diyl)dibenzonitrile Formyl/methyl-modified linker Enhanced electron-withdrawing effects; palladium-catalyzed synthesis
4,4′-((2-Benzylpropane-1,3-diyl)bis(oxy))dibenzonitrile Ether-functionalized linker Improved solubility; tested in antibiotic potentiation

Key Findings :

  • Conjugated Linkers (e.g., phenazine or styrylbenzene) enhance π-π stacking and charge transfer, critical for TADF or conductivity .
  • Electron-Withdrawing Groups (e.g., ketone or formyl) increase reactivity in cycloadditions or catalysis .
  • Heteroatoms in Linkers (e.g., oxygen in ethers) improve solubility and bioavailability, relevant for pharmaceutical applications .

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